molecular formula C14H14N2O B12532584 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone

Cat. No.: B12532584
M. Wt: 226.27 g/mol
InChI Key: BNTRDCIYPFDPKY-UHFFFAOYSA-N
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Description

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone is an organic compound that features a pyridine ring substituted with a methyl group and an amino group, as well as a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone typically involves the reaction of 2-amino-3-methylpyridine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: Shares the pyridine ring with an amino group but lacks the phenylethanone moiety.

    1-Phenylethanone: Contains the ethanone group attached to a phenyl ring but lacks the pyridine ring.

Uniqueness

2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone is unique due to the combination of its pyridine and phenylethanone structures, which confer specific chemical reactivity and biological activity not found in the individual components .

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(3-methylpyridin-2-yl)amino]-1-phenylethanone

InChI

InChI=1S/C14H14N2O/c1-11-6-5-9-15-14(11)16-10-13(17)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16)

InChI Key

BNTRDCIYPFDPKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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